molecular formula C11H16ClNO3 B2360748 3-Methoxy-D-phenylalanine methyl ester hydrochloride CAS No. 1391507-80-4

3-Methoxy-D-phenylalanine methyl ester hydrochloride

Cat. No.: B2360748
CAS No.: 1391507-80-4
M. Wt: 245.7
InChI Key: FECZUOHUAFORHP-HNCPQSOCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-D-phenylalanine methyl ester hydrochloride typically involves the esterification of 3-methoxy-D-phenylalanine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methoxy-D-phenylalanine methyl ester hydrochloride involves its conversion to active metabolites in the body. It is believed to act as a prodrug, releasing active compounds that interact with specific molecular targets and pathways. These targets may include enzymes involved in neurotransmitter synthesis and receptors in the central nervous system .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (2R)-2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECZUOHUAFORHP-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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